2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide
Overview
Description
This compound, also known as 2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide, is an intermediate in the preparation of HIV-integrase inhibitors . It has a molecular weight of 334.35 and a molecular formula of C16H19FN4O3 .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 334.35 and a molecular formula of C16H19FN4O3 . It has a density of 1.35 g/cm3 . The melting point is 105-107°C . It is soluble in DMSO (slightly), methanol (very slightly, heated), and pyridine (slightly) .Scientific Research Applications
HIV Integrase Inhibitors : One of the primary applications of similar compounds is as HIV integrase inhibitors. For instance, compounds such as MK-0518, which shares a structural similarity, have been in phase III clinical trials for this purpose. The metabolic fate and excretion balance of these compounds were investigated using techniques like 19F-NMR spectroscopy and solid-phase extraction chromatography (Monteagudo et al., 2007).
Structural Analysis : Raltegravir monohydrate, another similar compound, is recognized as the first HIV integrase inhibitor. Studies have detailed its molecular structure, including dihedral angles and hydrogen bonding, which are critical in understanding its interaction with biological targets (Yamuna et al., 2013).
Analgesic Properties Optimization : Chemical modification of pyridine moiety in related molecules has been explored to enhance their analgesic properties. Specific modifications led to increased biological activity, particularly for para-substituted derivatives (Ukrainets et al., 2015).
Antibacterial Agents : Compounds with similar structures have been studied for their antibacterial properties. Specific derivatives were found to be more active than existing antibacterial agents like enoxacin, indicating their potential in treating bacterial infections (Egawa et al., 1984).
Antimicrobial Activity : Derivatives of thieno[2,3-d]pyrimidine-6-carboxamides, structurally related to the queried compound, have shown notable antimicrobial activity against strains like Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk et al., 2015).
Dihydroxypyrimidine-4-carboxamides as HIV Integrase Inhibitors : Further research in the domain of HIV integrase inhibitors led to the development of N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, which exhibit potent inhibition of the HIV-integrase-catalyzed strand transfer process (Pace et al., 2007).
Methylglyoxal in Food and Organisms : Methylglyoxal, a compound formed in various enzymatic and nonenzymatic reactions, modifies similar pyrimidine compounds in living organisms. This has implications for diseases like diabetes and neurodegenerative disorders (Nemet et al., 2006).
Cytotoxic Activity in Cancer Research : Compounds with similar structures have been studied for their cytotoxic activity against cancer cells, such as colon tumors in mice. Certain derivatives demonstrated potent cytotoxicity and are being further investigated for their potential as cancer treatments (Bu et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
2-(2-aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3/c1-16(2,18)15-20-11(12(22)14(24)21(15)3)13(23)19-8-9-4-6-10(17)7-5-9/h4-7,22H,8,18H2,1-3H3,(H,19,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLZTHZLYFFVIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716265 | |
Record name | 2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518048-03-8 | |
Record name | 2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518048-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Raltegravir amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0518048038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 518048-03-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RALTEGRAVIR AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U1A5S652K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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